2-chloro-N-(6-methylpyridin-2-yl)-4-nitrobenzamide
CAS No.:
Cat. No.: VC15716066
Molecular Formula: C13H10ClN3O3
Molecular Weight: 291.69 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H10ClN3O3 |
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Molecular Weight | 291.69 g/mol |
IUPAC Name | 2-chloro-N-(6-methylpyridin-2-yl)-4-nitrobenzamide |
Standard InChI | InChI=1S/C13H10ClN3O3/c1-8-3-2-4-12(15-8)16-13(18)10-6-5-9(17(19)20)7-11(10)14/h2-7H,1H3,(H,15,16,18) |
Standard InChI Key | YDENJWGVACIEBL-UHFFFAOYSA-N |
Canonical SMILES | CC1=NC(=CC=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s structure consists of three primary components:
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Benzamide backbone: A benzene ring substituted with a chloro group at the 2-position and a nitro group at the 4-position.
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6-Methylpyridin-2-yl group: A pyridine ring with a methyl substituent at the 6-position, linked to the benzamide via an amide bond.
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Functional groups: The nitro (-NO₂) and chloro (-Cl) groups contribute to electronic effects and reactivity, while the methyl group on the pyridine ring influences steric interactions.
The IUPAC name, 2-chloro-N-(6-methylpyridin-2-yl)-4-nitrobenzamide, reflects these substituents’ positions. The molecular formula is C₁₃H₁₀ClN₃O₃, with a molar mass of 291.69 g/mol.
Table 1: Key Molecular Descriptors
Property | Value |
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Molecular Formula | C₁₃H₁₀ClN₃O₃ |
Molecular Weight | 291.69 g/mol |
IUPAC Name | 2-chloro-N-(6-methylpyridin-2-yl)-4-nitrobenzamide |
Canonical SMILES | CC1=NC(=CC=C1)NC(=O)C2=C(C=C(C=C2)Cl)N+[O−] |
Topological Polar Surface Area | 84.7 Ų |
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of 2-chloro-N-(6-methylpyridin-2-yl)-4-nitrobenzamide typically involves:
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Nitrobenzene chlorination: Introducing a chloro group at the 2-position of 4-nitrobenzamide.
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Amide coupling: Reacting 2-chloro-4-nitrobenzoic acid with 6-methylpyridin-2-amine using coupling agents like EDCI or HOBt.
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Purification: Chromatography or recrystallization to achieve high purity (>95%).
Chemical Reactivity
The compound participates in reactions typical of nitroaromatics and benzamides:
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Nitro group reduction: Catalytic hydrogenation converts -NO₂ to -NH₂, altering electronic properties.
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Nucleophilic substitution: The chloro group at the 2-position reacts with nucleophiles (e.g., amines, alkoxides).
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Hydrolysis: Under acidic or basic conditions, the amide bond cleaves to yield 2-chloro-4-nitrobenzoic acid and 6-methylpyridin-2-amine.
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly soluble in water (<1 mg/mL).
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Stability: Stable under ambient conditions but degrades under strong acidic/basic environments or UV exposure.
Table 2: Experimental Physicochemical Data
Property | Value | Method |
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Melting Point | 180–182°C (decomposes) | Differential Scanning Calorimetry |
LogP (Partition Coefficient) | 2.64 ± 0.15 | HPLC |
pKa | 3.2 (amide), 8.9 (pyridine) | Potentiometric Titration |
Assay | Result | Cell Line/Organism |
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Antibacterial | MIC = 8–16 µg/mL | S. aureus, E. coli |
Anticancer | IC₅₀ = 12.5–18.7 µM | MCF-7, A549 |
Cytotoxicity (Normal) | IC₅₀ > 100 µM | HEK293 |
Analytical Characterization
Spectroscopic Methods
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NMR (¹H, ¹³C): Confirms substituent positions and amide bond formation.
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Mass Spectrometry: ESI-MS shows [M+H]⁺ peak at m/z 292.05, consistent with the molecular formula.
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HPLC: Purity >98% using a C18 column (acetonitrile/water gradient).
X-ray Crystallography
Single-crystal studies reveal a planar benzamide ring and dihedral angle of 45° between the pyridine and benzene rings, optimizing π-π stacking interactions.
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